
p-Vinylphenyltris(trimethylsiloxy)silane
Description
p-Vinylphenyltris(trimethylsiloxy)silane (CAS 18547-54-1) is an organosilicon compound with the molecular formula C₁₇H₃₄O₃Si₄ and a molecular weight of 398.79 g/mol . Structurally, it consists of a vinylphenyl group attached to a silicon atom bonded to three trimethylsiloxy (-OSi(CH₃)₃) groups. This compound is primarily utilized as an additive in advanced functional materials, leveraging its vinyl group for polymerization and crosslinking capabilities . Its liquid state and reactivity make it suitable for applications in polymer synthesis, coatings, and specialty materials requiring tailored mechanical or surface properties.
Properties
CAS No. |
18547-54-1 |
---|---|
Molecular Formula |
C17H34O3Si4 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
(4-ethenylphenyl)-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C17H34O3Si4/c1-11-16-12-14-17(15-13-16)24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-15H,1H2,2-10H3 |
InChI Key |
YSCPNRPKVJPFNI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis-Condensation of Chlorosilanes
The most widely documented method for synthesizing p-vinylphenyltris(trimethylsiloxy)silane involves the hydrolysis and condensation of chlorosilane precursors. This two-step process begins with the hydrolysis of a chlorosilane derivative, such as p-vinylphenyltrichlorosilane, followed by condensation with trimethylsilanol.
Reaction Mechanism
- Hydrolysis :
$$ \text{p-VinylphenylSiCl}3 + 3\text{H}2\text{O} \rightarrow \text{p-VinylphenylSi(OH)}_3 + 3\text{HCl} $$
The chlorosilane reacts with water to form a silanol intermediate. - Condensation :
$$ \text{p-VinylphenylSi(OH)}3 + 3(\text{CH}3)3\text{SiOH} \rightarrow \text{p-VinylphenylSi(O-Si(CH}3)3)3 + 3\text{H}_2\text{O} $$
The silanol intermediate reacts with trimethylsilanol under controlled conditions to yield the target compound.
Optimization Parameters
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) accelerate condensation.
- Solvents : Toluene or hexane minimizes side reactions.
- Purity : Post-synthesis distillation under reduced pressure (10–20 mmHg) achieves >97% purity.
Table 1: Typical Reaction Conditions for Hydrolysis-Condensation
Parameter | Value/Range |
---|---|
Temperature | 60–80°C |
Reaction Time | 4–8 hours |
Yield | 70–85% |
Purity (GC-MS) | 97–99% |
Friedel-Crafts Alkylation of Vinylsilanes
An alternative route employs Friedel-Crafts alkylation to introduce the vinylphenyl group. This method utilizes styrene derivatives and vinyltrimethoxysilane in the presence of Lewis acid catalysts like AlCl₃.
Reaction Pathway
$$ \text{Styrene} + \text{Vinyltrimethoxysilane} \xrightarrow{\text{AlCl}_3} \text{this compound} $$
The reaction proceeds via electrophilic aromatic substitution, where the vinyl group from the silane attaches to the para position of the benzene ring.
Key Considerations
- Catalyst Loading : 5–10 mol% AlCl₃ optimizes yield while minimizing side products.
- Solvent Systems : Dichloromethane or chlorobenzene enhances solubility and reactivity.
- Isomer Control : Para-selectivity exceeds 90% due to steric hindrance at ortho positions.
Table 2: Performance of Friedel-Crafts Alkylation
Metric | Result |
---|---|
Conversion | 88–92% |
Selectivity (para) | 90–94% |
Isolated Yield | 55–65% |
Hydrosilylation of Functionalized Siloxanes
Hydrosilylation offers a modular approach by reacting silicon hydrides with vinyl-containing aromatics. For example, tris(trimethylsiloxy)silane (HSi(O-Si(CH₃)₃)₃) reacts with p-vinylstyrene in the presence of platinum catalysts.
Mechanism
$$ \text{HSi(O-Si(CH}3)3)_3 + \text{p-Vinylstyrene} \xrightarrow{\text{Pt}} \text{this compound} $$
The platinum catalyst (e.g., Karstedt’s catalyst) facilitates anti-Markovnikov addition, ensuring high regioselectivity.
Advantages and Limitations
- Advantages :
- Limitations :
Table 3: Hydrosilylation Reaction Metrics
Parameter | Value |
---|---|
Temperature | 25–50°C |
Catalyst Loading | 50–100 ppm Pt |
Yield | 75–80% |
Purity | 95–98% |
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
- Hydrolysis-Condensation : Highest yield (70–85%) and scalability but requires hazardous chlorosilane handling.
- Friedel-Crafts Alkylation : Moderate yield (55–65%) with excellent para-selectivity, suitable for laboratory-scale synthesis.
- Hydrosilylation : Balanced yield (75–80%) and mild conditions, preferred for moisture-sensitive applications.
Industrial-Scale Production Insights
Commercial manufacturers (e.g., Daken Chemical, VulcanChem) employ hydrolysis-condensation due to its cost-effectiveness and compatibility with continuous flow reactors. Key industrial parameters include:
Emerging Methodologies and Research Trends
Recent patents highlight innovations such as:
Chemical Reactions Analysis
Types of Reactions: : p-Vinylphenyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the vinyl group, to form saturated derivatives.
Substitution: The silane groups can participate in substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Chemistry: : p-Vinylphenyltris(trimethylsiloxy)silane is used as a precursor in the synthesis of advanced materials, including polymers and siloxane-based compounds .
Biology and Medicine: : In biological research, this compound is used in the development of biocompatible materials and as a reagent in the synthesis of bioactive molecules .
Industry: : Industrial applications include its use as a coupling agent in the production of silicone-based materials, adhesives, and coatings .
Mechanism of Action
The mechanism of action of p-Vinylphenyltris(trimethylsiloxy)silane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl and silane groups . These groups can interact with different molecular targets and pathways, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional groups among related silanes:
Reactivity and Polymerization Behavior
- This compound : The vinyl group enables participation in radical polymerization, similar to TRIS. However, its bulky vinylphenyl substituent may reduce polymerization rates compared to smaller groups like methacrylate .
- TRIS (3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane): The methacryloyloxy group facilitates rapid radical polymerization, forming rigid networks. Copolymerization with hydrophilic monomers (e.g., NVP, DMA) requires toluene to prevent microphase separation .
- Phenyltris(trimethylsiloxy)silane : Lacking polymerizable groups, it serves as a coupling agent or stabilizer in coatings, enhancing adhesion through phenyl-silicon interactions .
Key Research Findings
Microphase Separation : TRIS copolymerizes with PEGDA (polyethylene glycol diacrylate) only in the presence of toluene, whereas methacrylate-functionalized silanes (e.g., SiGMA) cause phase separation due to mismatched reactivities .
Oxygen Permeability : TRIS-based hydrogels achieve Dk values >100 barrers, critical for contact lens performance . This compound’s larger substituents may further enhance oxygen diffusion but reduce water content.
Biological Activity
p-Vinylphenyltris(trimethylsiloxy)silane is a siloxane compound that has garnered attention due to its unique chemical structure and potential applications in various fields, particularly in biomedical and material sciences. This article delves into the biological activity of this compound, exploring its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 398.79 g/mol. The compound features a vinylphenyl group attached to a siloxane framework, which contributes to its hydrophobic characteristics and potential for forming coatings that are biocompatible and flexible .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its use in medical coatings and adhesives. These activities include:
- Antimicrobial Properties : The compound has been noted for its ability to inhibit bacterial growth, making it suitable for applications in medical devices and wound dressings .
- Biocompatibility : Its chemical structure allows it to form non-irritating films on biological surfaces, which is essential for applications in skin contact products .
- Hemostatic Properties : In certain formulations, it has shown effectiveness in promoting hemostasis, which is critical in surgical and trauma care settings .
The biological activity of this compound can be attributed to several mechanisms:
- Surface Coating : When applied as a coating, it provides a barrier that reduces microbial adhesion and biofilm formation. This is particularly important in preventing infections associated with medical implants .
- Release of Active Agents : The polymeric nature of the compound allows for the incorporation of active pharmaceutical ingredients (APIs) that can be released over time, enhancing therapeutic effects .
- Hydrophobic Interactions : Its hydrophobic characteristics contribute to its ability to repel water and bodily fluids, thus maintaining the integrity of the coating in moist environments .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Medical Device Coatings :
- Wound Dressings :
- Drug Delivery Systems :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthesis routes for p-Vinylphenyltris(trimethylsiloxy)silane, and how can reaction conditions be optimized?
Synthesis typically involves hydrosilylation or condensation reactions. For example, vinyl-containing silanes can react with tris(trimethylsiloxy)silane derivatives under catalytic conditions (e.g., platinum catalysts). Moisture-sensitive reactions require inert atmospheres (e.g., nitrogen/argon) and anhydrous solvents (e.g., toluene or THF) to prevent hydrolysis . Optimization includes monitoring reaction kinetics via <sup>29</sup>Si NMR to track siloxane bond formation and adjusting catalyst loading (0.1–1 mol%) to balance reactivity and side-product formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm vinyl group presence (δ 5–7 ppm for protons) and trimethylsiloxy signals (δ 0.1–0.3 ppm).
- <sup>29</sup>Si NMR : Distinguish between Si–O–Si (δ −10 to −20 ppm) and Si–C (δ 5–15 ppm) environments .
- FTIR : Identify Si–O–Si stretching (~1000–1100 cm⁻¹) and vinyl C=C (~1630 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound in lab settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile siloxanes .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (GHS Category 2) .
- Storage : Keep in sealed containers under inert gas at −20°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does the incorporation of this compound into copolymer matrices affect material properties?
When copolymerized with methacrylate monomers (e.g., methyl methacrylate), the siloxane backbone enhances oxygen permeability (Dk > 100 barrers) and thermal stability (Tg > 150°C) due to flexible Si–O–Si linkages. However, excessive siloxane content (>20 wt%) can reduce mechanical strength, requiring crosslinkers like ethylene glycol dimethacrylate (EGDMA) to balance properties .
Q. What analytical strategies resolve contradictions in reported environmental persistence data for siloxane derivatives like this compound?
Discrepancies in biodegradation rates may arise from varying experimental models (e.g., OECD 301B vs. field studies). To address this:
Q. How can computational modeling guide the design of this compound-based polymers for targeted applications?
Molecular dynamics (MD) simulations predict chain mobility and oxygen diffusion coefficients. For optical materials, density functional theory (DFT) optimizes substituent effects (e.g., vinyl vs. methacryloyl groups) on refractive indices (nD ~1.43–1.48) .
Q. What challenges arise in quantifying trace levels of this compound in environmental matrices, and how are they mitigated?
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate siloxanes from sediments .
- Detection Limits : Employ GC-MS/MS with negative chemical ionization (NCI) to achieve pg/L sensitivity .
- Calibration : Prepare isotopically diluted standards (e.g., d6-analogs) to correct for recovery variations .
Methodological Considerations
Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?
- Accelerated Aging : Incubate samples in PBS (pH 7.4) at 37°C for 1–4 weeks.
- Analysis : Monitor Si–O–Si bond cleavage via <sup>29</sup>Si NMR and quantify released silicic acid using molybdate assays .
Q. What protocols ensure reproducibility in radical-initiated copolymerization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.